(E)-4-[[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid
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Description
(E)-4-[[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C20H16BrN3O3 and its molecular weight is 426.27. The purity is usually 95%.
BenchChem offers high-quality (E)-4-[[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-[[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Boronic acids and their esters, including this compound, are of interest in drug design due to their potential as boron carriers for neutron capture therapy. However, their stability in water is limited. Hydrolysis of phenylboronic pinacol esters, which this compound belongs to, occurs under physiological conditions. Researchers must consider this instability when designing drug delivery systems based on these compounds .
- The compound can serve as a building block for the synthesis of phthalocyanines. These macrocyclic compounds find applications in various fields, including photodynamic therapy, imaging, and catalysis. By incorporating this compound, researchers can tailor the properties of phthalocyanines for specific applications .
- Catalytic protodeboronation of alkyl boronic esters, including this compound, enables formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. Researchers can explore this reaction for organic synthesis and functionalization of alkenes .
- A novel method involving dimethyl carbonate (DMC) and acid allows efficient modification of amino acids. This compound can be used for N-methylation, N,O-dimethylation, and N-formylation of amino acids. The acid-assisted approach achieves high conversions and yields, providing a versatile tool for amino acid functionalization .
- The boron atom in this compound can be exploited for sensing applications. Researchers have developed boron-based sensors for detecting various analytes, including sugars, nucleotides, and ions. By incorporating this compound into sensor platforms, specific interactions with target molecules can be studied .
- Investigating the reactivity of this compound with other functional groups can lead to the development of new materials or nanoscale structures. Its unique chemical features may contribute to the design of functional materials, such as polymers, nanoparticles, or supramolecular assemblies .
Drug Design and Delivery
Phthalocyanine Synthesis
Alkene Hydromethylation
Amino Acid Modification
Boron-Based Sensors
Materials Science and Nanotechnology
properties
IUPAC Name |
(E)-4-[[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O3/c21-16-6-4-5-14(11-16)20-15(12-22-18(25)9-10-19(26)27)13-24(23-20)17-7-2-1-3-8-17/h1-11,13H,12H2,(H,22,25)(H,26,27)/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCNZJMCKXNABM-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Br)CNC(=O)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Br)CNC(=O)/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-[[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid |
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